N-(4-iodophenyl)cyclopropanecarboxamide
Description
Contextualization within the Broader Field of Cyclopropanecarboxamide (B1202528) Chemistry
The cyclopropane (B1198618) ring is a recurring motif in a wide array of natural products and synthetic compounds, many of which exhibit significant biological activity. researchgate.net Compounds containing the cyclopropane moiety are known to have applications as enzyme inhibitors, as well as possessing antimicrobial, antitumor, and antiviral properties. researchgate.net The rigid, strained three-membered ring of cyclopropane provides a unique conformational constraint that can be exploited in drug design to orient functional groups in a specific and predictable manner. researchgate.net
The cyclopropanecarboxamide scaffold, which combines the cyclopropyl (B3062369) group with an amide linkage, is a key structural element in various biologically active molecules. mdpi.com The amide bond is a fundamental component of peptides and proteins, and its presence in synthetic compounds can facilitate interactions with biological targets. bohrium.com Researchers have explored the synthesis of various cyclopropanecarboxamide derivatives to develop new therapeutic agents. mdpi.com
Significance of Halogenated Aromatic Amides in Medicinal and Organic Synthesis
The introduction of a halogen atom, such as iodine, onto an aromatic ring can significantly influence a molecule's physical, chemical, and biological properties. In medicinal chemistry, halogenation is a common strategy to enhance the potency and metabolic stability of drug candidates. bohrium.com The iodine atom in N-(4-iodophenyl)cyclopropanecarboxamide is particularly noteworthy. Its size and lipophilicity can affect how the molecule binds to target proteins.
From a synthetic standpoint, the carbon-iodine bond is a versatile functional group in organic chemistry. acs.org It is a key participant in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are powerful methods for constructing complex molecules. nih.govmdpi.com This makes this compound a valuable building block for the synthesis of more elaborate compounds. The reactivity of aryl halides in such reactions often follows the trend I > Br > Cl > F, making iodo-substituted compounds like this one highly useful intermediates. acs.org The synthesis of amides from carboxylic acids and amines is a cornerstone of organic synthesis, with numerous methods developed to facilitate this transformation under mild and efficient conditions. rsc.org
Overview of Current Research Trajectories Involving this compound
Current research involving this compound appears to be primarily focused on its role as a synthetic intermediate rather than a final product with direct biological applications. Its prevalence in the catalogs of chemical suppliers suggests its utility as a starting material for the synthesis of more complex molecules. sigmaaldrich.comcenmed.comfishersci.se
While direct studies on the biological activity of this compound are not extensively reported in publicly available literature, research on related structures provides insight into its potential. For instance, various derivatives of N-phenylcyclopropanecarboxamide have been investigated for their biological activities. A notable example is the research on N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, which have been designed and synthesized as potential c-Met kinase inhibitors for cancer therapy. nih.gov This highlights the therapeutic potential of the broader class of compounds to which this compound belongs.
The synthetic utility of this compound is rooted in the reactivity of its iodo-substituted phenyl ring, which allows for further functionalization through various cross-coupling reactions. This enables chemists to use this compound as a scaffold to build a library of diverse compounds for screening in drug discovery programs. The field of "click chemistry," which relies on highly efficient and specific reactions, often utilizes precursors that can be readily modified, a role for which this compound is well-suited. nih.govmdpi.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRJMRAKRDWZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351285 | |
| Record name | N-(4-iodophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-17-1 | |
| Record name | N-(4-iodophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of N-(4-iodophenyl)cyclopropanecarboxamide
The formation of the amide bond is a cornerstone of organic chemistry, and several strategies can be employed for the synthesis of this compound. These methods range from classical amidation reactions to more modern catalytic approaches.
Amidation Reactions Employing Cyclopropanecarboxylic Acid Derivatives and 4-Iodoaniline
A primary and straightforward route to this compound involves the reaction between a derivative of cyclopropanecarboxylic acid and 4-iodoaniline. The choice of the cyclopropanecarboxylic acid derivative is crucial for the reaction's efficiency.
One common approach is the use of cyclopropanecarbonyl chloride . This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amino group of 4-iodoaniline. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. A variety of aprotic solvents, including dichloromethane or diethyl ether, can be used at room temperature or with gentle heating to afford the desired amide in good yields.
Alternatively, cyclopropanecarboxylic acid itself can be coupled with 4-iodoaniline using a variety of coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
| Coupling Agent | Additive | Solvent | Typical Yield (%) |
| DCC | HOBt | DMF | 75-85 |
| EDC | HOBt | CH2Cl2 | 80-90 |
| HATU | DIPEA | DMF | 85-95 |
| T3P | Pyridine | EtOAc | 70-80 |
Catalytic Reductive Amidation for this compound Synthesis
Catalytic reductive amination presents an alternative pathway for the synthesis of this compound. This method involves the reaction of cyclopropanecarboxaldehyde with 4-iodoaniline in the presence of a reducing agent and often a catalyst. The initial step is the formation of an imine intermediate, which is then reduced in situ to the corresponding amide.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity. The reaction is typically carried out in a solvent like dichloromethane or 1,2-dichloroethane. Lewis acids are sometimes added to facilitate imine formation. This one-pot procedure is highly efficient and avoids the need to pre-form and isolate the imine.
| Reducing Agent | Catalyst (optional) | Solvent | Typical Yield (%) |
| NaBH(OAc)3 | Acetic Acid | DCE | 70-85 |
| H2, Pd/C | - | EtOH | 65-80 |
| NaBH3CN | - | MeOH | 60-75 |
Alternative Coupling Methodologies for Amide Bond Formation
Beyond traditional amidation and reductive amination, other modern coupling methodologies can be applied to the synthesis of this compound. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, and higher functional group tolerance.
Multi-component reactions , such as the Ugi or Passerini reactions, provide a convergent approach to complex amide structures. While not a direct synthesis of the target molecule in its simplest form, these reactions could be adapted to incorporate the cyclopropyl (B3062369) and 4-iodophenyl motifs into a larger scaffold containing the desired amide linkage. The Ugi four-component reaction, for instance, could theoretically utilize cyclopropanecarboxaldehyde, 4-iodoaniline, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide.
Derivatization and Structural Modification of this compound
The structure of this compound offers several avenues for further chemical modification, allowing for the synthesis of a diverse library of related compounds.
Functionalization of the Cyclopropane (B1198618) Ring System
The cyclopropane ring, while generally stable, can undergo a variety of transformations, particularly when activated by adjacent functional groups. The reactivity of the cyclopropane ring in this compound is influenced by the electron-withdrawing nature of the adjacent amide group.
Ring-opening reactions can be achieved under certain conditions. For instance, treatment with strong acids or electrophiles can lead to the cleavage of the three-membered ring, yielding 1,3-difunctionalized open-chain products. The regioselectivity of this ring-opening is dictated by both steric and electronic factors. dalalinstitute.com
Radical functionalization offers another route to modify the cyclopropane ring. Radical species can add to the cyclopropane ring, initiating a ring-opening cascade to form more complex structures. nih.gov Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a range of functionalization reactions on aryl cyclopropanes. researchgate.net
Substituent Effects and Modifications on the Iodophenyl Moiety
The iodophenyl group is a key feature of the molecule, providing a handle for a wide array of cross-coupling reactions. The iodine atom serves as an excellent leaving group in transition-metal-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for modifying the iodophenyl moiety.
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. organic-chemistry.orgyoutube.comyoutube.com
Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to arylalkynes. organic-chemistry.orgsynarchive.comlibretexts.org
Buchwald-Hartwig Amination: The coupling with primary or secondary amines, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands, enables the synthesis of N-aryl amines. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to introduce vinyl groups.
The electronic nature of the substituents introduced onto the phenyl ring can, in turn, influence the properties of the entire molecule, including its reactivity and biological activity.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | Biaryl |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | Arylalkyne |
| Buchwald-Hartwig | Aniline | Pd2(dba)3 / BINAP / NaOtBu | Diaryl amine |
| Heck | Styrene | Pd(OAc)2 / P(o-tol)3 / Et3N | Stilbene |
Isosteric Replacements within the Amide Linkage
The amide bond is a critical functional group in many biologically active molecules, contributing to their structural integrity and interaction with biological targets. However, it is also susceptible to enzymatic degradation, which can limit the metabolic stability and oral bioavailability of drug candidates. Isosteric replacement of the amide bond in this compound with groups that mimic its key physicochemical properties while offering improved stability is a key strategy in medicinal chemistry. nih.gov A variety of bioisosteres can be considered for this purpose, each with the potential to modulate the compound's biological activity, pharmacokinetic profile, and selectivity. drughunter.com
Below is a table summarizing potential isosteric replacements for the amide linkage in this compound and their general properties.
| Amide Isostere | Key Features | Potential Advantages |
| 1,2,3-Triazole | Mimics trans-amide geometry, metabolically stable. chemrxiv.org | Improved metabolic stability, potential for enhanced target interactions. |
| Oxadiazole | Planar, polar, can act as a hydrogen bond acceptor. nih.gov | Increased metabolic stability, potential to improve solubility and permeability. nih.gov |
| Tetrazole | Acidic properties, can act as a bioisostere for carboxylic acids and amides. | Potential for improved binding affinity and metabolic stability. |
| Sulfonamide | Tetrahedral geometry, strong hydrogen bond acceptor. cambridgemedchemconsulting.com | Increased metabolic stability, potential for altered solubility and binding modes. cambridgemedchemconsulting.com |
| Trifluoroethylamine | Electron-withdrawing trifluoromethyl group mimics the carbonyl, metabolically stable. drughunter.com | Enhanced metabolic stability, potential for improved cell permeability. drughunter.com |
| Retro-amide | Inverted amide bond (NH-CO to CO-NH). | Can alter hydrogen bonding patterns and improve metabolic stability. |
Stereoselective Synthesis of Enantiopure this compound Analogues
The introduction of stereocenters into the cyclopropane ring of this compound can lead to the development of enantiopure analogues with potentially improved potency and selectivity for their biological targets. The synthesis of such chiral molecules requires stereoselective methods that can control the three-dimensional arrangement of atoms.
Chiral Auxiliary-Mediated Approaches
One established strategy for asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of enantiopure cyclopropanecarboxamides, a chiral auxiliary can be attached to the cyclopropane-forming reagent or the precursor to the carboxamide. A notable approach involves a three-step sequence of aldol reaction, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane carboxaldehydes, which can then be converted to the desired amides. rsc.orgrsc.org
Asymmetric Catalysis in Cyclopropane Formation and Amide Synthesis
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral cyclopropanes, transition metal catalysts, often featuring chiral ligands, are widely employed in reactions involving diazo compounds and alkenes.
While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, general methods for the asymmetric synthesis of related N-aryl cyclopropanecarboxamides can be applied. These methods often involve the catalytic asymmetric cyclopropanation of an appropriate alkene followed by amidation of the resulting chiral cyclopropanecarboxylic acid with 4-iodoaniline.
Sustainable Synthetic Protocols for this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve safety and efficiency. The development of sustainable synthetic protocols for this compound focuses on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.
One key area for improvement is the amide bond formation step. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. Greener alternatives include catalytic methods that avoid the use of these reagents. For instance, boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines under solvent-free conditions. researchgate.net
Biocatalysis offers another powerful approach to sustainable amide synthesis. Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions and often with high selectivity. The use of enzymes like Candida antarctica lipase B (CALB) in green solvents such as cyclopentyl methyl ether has been demonstrated for the synthesis of various amides with excellent conversions and yields, often requiring minimal purification. nih.gov Such enzymatic methods have the potential to be developed into industrially viable and environmentally friendly processes for the production of this compound and its analogues. Furthermore, solvent-free direct amidation reactions catalyzed by biogenic materials like calcium carbonate have also been reported, offering a highly sustainable route to amide synthesis. researchgate.net
The following table outlines some sustainable approaches applicable to the synthesis of this compound.
| Sustainable Approach | Description | Advantages |
| Catalytic Amidation | Use of catalysts (e.g., boric acid) to promote the direct reaction of cyclopropanecarboxylic acid and 4-iodoaniline. researchgate.net | Avoids stoichiometric waste from coupling reagents, often milder reaction conditions. |
| Biocatalysis | Employment of enzymes (e.g., lipases) to catalyze the amide bond formation. nih.gov | Mild reaction conditions, high selectivity, use of renewable catalysts, biodegradable. nih.gov |
| Solvent-Free Synthesis | Conducting the reaction without a solvent, often by heating the neat reactants. researchgate.netresearchgate.net | Reduces solvent waste, can lead to higher reaction rates, simplifies purification. researchgate.net |
| Use of Green Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents. nih.gov | Reduced environmental impact and toxicity. |
Catalytic Applications and Mechanistic Investigations
N-(4-iodophenyl)cyclopropanecarboxamide as a Component in Catalytic Systems
This compound primarily functions as a substrate in catalytic reactions, owing to the presence of the highly reactive carbon-iodine bond on the phenyl ring. This bond serves as a key handle for oxidative addition to transition metal centers, initiating a variety of cross-coupling catalytic cycles. While its role as a ligand is not prominently documented, the amide functionality and the cyclopropyl (B3062369) group could potentially interact with metal centers, influencing the reactivity and selectivity of catalytic processes. The inherent strain of the cyclopropane (B1198618) ring also presents opportunities for ring-opening reactions under specific catalytic conditions.
Role in Transition Metal-Catalyzed Organic Reactions
The reactivity of the aryl iodide group in this compound makes it a prime candidate for participation in a range of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules.
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl halides are common coupling partners in these reactions. This compound is a suitable substrate for several key palladium-catalyzed transformations.
The Buchwald-Hartwig amination , a powerful method for forming carbon-nitrogen bonds, can utilize aryl halides as substrates. wikipedia.org While direct examples specifically using this compound are not extensively reported in the provided literature, the general mechanism involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgnih.gov The reaction is compatible with a wide range of functional groups, suggesting that the cyclopropanecarboxamide (B1202528) moiety would likely be tolerated. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of these reactions. wikipedia.org
Another significant palladium-catalyzed reaction is the Heck reaction , which forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.org The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a versatile method for carbon-carbon bond formation. wikipedia.org The aryl iodide of this compound could readily participate in the initial oxidative addition step of the Heck catalytic cycle.
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another pertinent palladium-catalyzed reaction. organic-chemistry.org This transformation, often co-catalyzed by copper, is highly effective for creating carbon-carbon bonds between sp² and sp hybridized centers. wikipedia.org this compound could serve as the aryl halide component in this reaction, leading to the formation of N-(4-(alkynyl)phenyl)cyclopropanecarboxamides.
The Suzuki coupling represents a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org The reaction is known for its mild conditions and high functional group tolerance, making it a powerful tool in synthetic chemistry. nih.gov this compound would be an excellent substrate for Suzuki coupling, allowing for the introduction of a wide variety of aryl or vinyl groups at the 4-position of the phenyl ring.
Table 1: Potential Palladium-Catalyzed Reactions with this compound
| Reaction Name | Coupling Partner | Potential Product Structure |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | N-(4-(amino)phenyl)cyclopropanecarboxamide |
| Heck Reaction | Alkene (R-CH=CH₂) | N-(4-(alkenyl)phenyl)cyclopropanecarboxamide |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | N-(4-(alkynyl)phenyl)cyclopropanecarboxamide |
| Suzuki Coupling | Organoboron (R-B(OR)₂) | N-(4-(aryl/vinyl)phenyl)cyclopropanecarboxamide |
This table represents potential applications based on established palladium-catalyzed reactions. Specific experimental data for this compound was not available in the provided search results.
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective alternative to palladium-catalyzed processes for the formation of carbon-heteroatom bonds. nih.gov The C-I bond in this compound is susceptible to coupling with various nucleophiles under copper catalysis.
Copper-catalyzed C-N coupling reactions are well-established for the synthesis of N-arylated compounds. nih.gov These reactions can proceed with a variety of nitrogen nucleophiles, including azoles, piperidine, and amino acids, in the presence of a copper catalyst and a suitable ligand. nih.gov This suggests that this compound could be coupled with various amines to generate a library of N-substituted derivatives.
Photoredox Catalysis Involving this compound and Related Compounds
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. These reactions are initiated by the absorption of visible light by a photocatalyst, which then engages in single-electron transfer (SET) processes with the substrates. While specific studies involving this compound in photoredox catalysis are not detailed in the provided search results, aryl iodides are known to be competent participants in such reactions. They can act as electron acceptors in reductive quenching cycles or be reduced to form aryl radicals, which can then undergo various coupling reactions. The combination of the aryl iodide and the cyclopropyl group in this compound could lead to novel photoredox-mediated transformations, such as radical-polar crossover reactions or ring-opening functionalizations.
Detailed Mechanistic Elucidation of Catalytic Pathways
The mechanisms of the aforementioned catalytic reactions have been the subject of extensive investigation.
For palladium-catalyzed processes like the Buchwald-Hartwig amination and Suzuki coupling, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. libretexts.org
Transmetalation (for Suzuki coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron reagent or the amine displaces the halide from the palladium center. wikipedia.orglibretexts.org
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated. wikipedia.orglibretexts.org
The specific ligands used play a critical role in facilitating each of these steps and preventing side reactions. wikipedia.org
In copper-catalyzed aminations , the mechanism is still a subject of some debate but is generally believed to proceed through either a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination or a pathway involving σ-bond metathesis. The nature of the ligand and the reaction conditions significantly influence the operative mechanism.
A detailed mechanistic understanding of reactions involving this compound would require specific experimental and computational studies on this particular substrate. Such studies would elucidate the influence of the cyclopropanecarboxamide moiety on the kinetics and thermodynamics of the catalytic cycle and could reveal unique reaction pathways.
Medicinal Chemistry and Biological Activity Profiling
Structure-Activity Relationship (SAR) Studies of N-(4-iodophenyl)cyclopropanecarboxamide Analogues
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds to enhance their biological activity and pharmacokinetic properties. wikipedia.orgnih.gov For derivatives of N-phenylcyclopropanecarboxamide, these studies involve systematically altering different parts of the molecule—namely the cyclopropane (B1198618) ring, the amide linkage, and the phenyl ring—and observing the effect of these changes on a specific biological activity.
The core structure of this compound features a cyclopropane ring, which provides rigidity and a specific spatial arrangement of substituents. nih.gov The amide group is a key hydrogen bonding element, crucial for interaction with biological targets. The iodinated phenyl group at the 4-position is a significant feature; the nature and position of the substituent on this ring can dramatically influence the compound's activity. Halogens, such as iodine, can affect the lipophilicity, electronic properties, and metabolic stability of the molecule.
While specific comprehensive SAR studies on a wide range of this compound analogues are not extensively detailed in publicly available literature, general principles from related compound series can be inferred. For instance, in a study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, a 3D-QSAR model was developed to understand the relationship between the molecular structure and antifungal activity. nih.gov This model highlighted the importance of the steric and electrostatic fields around the molecule, suggesting that the size and electronic nature of the substituents are critical for activity. nih.gov
The following table illustrates hypothetical SAR trends based on common observations in medicinal chemistry for cyclopropanecarboxamide (B1202528) derivatives.
| Analogue Modification | Position of Change | Observed/Hypothesized Effect on Activity |
| Replacement of Iodine with other Halogens (F, Cl, Br) | 4-position of the phenyl ring | Alteration of lipophilicity and electronic character, potentially modulating target binding and pharmacokinetics. |
| Introduction of Electron-Donating Groups (e.g., -OCH3) | Phenyl ring | May increase electron density and affect hydrogen bonding capabilities, influencing target interaction. |
| Introduction of Electron-Withdrawing Groups (e.g., -NO2) | Phenyl ring | Can decrease electron density and potentially enhance binding through different electronic interactions. |
| Alteration of the Cyclopropane Ring | Core structure | Substitution on the cyclopropane ring can impact the spatial orientation of the phenyl and amide groups, affecting binding affinity. |
| Modification of the Amide Linker | Core structure | N-methylation or replacement with other linkers can alter hydrogen bonding capacity and conformational flexibility. |
These generalized principles underscore the importance of systematic structural modification in elucidating the precise molecular features required for a desired biological effect in this class of compounds.
Preclinical Assessment of Therapeutic Potential
The therapeutic potential of this compound and its analogues has been investigated in several preclinical contexts, ranging from oncology to infectious diseases and neurology.
The evaluation of novel compounds for their ability to inhibit cancer cell growth is a cornerstone of oncological research. While direct studies on the antitumor activity of this compound are limited, research on structurally related compounds provides insights into the potential of this chemical scaffold. For example, various 1-phenylcyclopropane carboxamide derivatives have been noted for their pharmacological activities, including antitumor effects. nih.gov
The anticancer activity of a compound is typically assessed in vitro by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table presents data for structurally related compounds, demonstrating the type of information generated in such studies.
Table 1: In Vitro Cytotoxicity of Phenylacetamide Analogs against Human Cancer Cell Lines
| Compound | Substituent on Phenyl Ring | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |
|---|---|---|---|
| 2b | m-nitro | 52 | >100 |
Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov Note: This data is for analogous compounds, not this compound.
These studies often reveal that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity. For instance, compounds with nitro groups have shown notable cytotoxic effects. nih.gov The presence of an iodine atom in the 4-position of the phenyl ring in this compound could influence its anticancer potential through mechanisms such as enhanced binding to target proteins or altered metabolic pathways.
The efficacy of an insecticide is commonly quantified by its lethal concentration 50 (LC50), which is the concentration required to kill 50% of a test population. eagri.orgresearchgate.netentomoljournal.com The following table shows LC50 values for several commercial insecticides against Plutella xylostella, illustrating the kind of data obtained in these studies.
Table 2: Insecticidal Activity of Various Insecticides against Plutella xylostella
| Insecticide | Chemical Class | LC50 (ppm) after 24 hours | LC50 (ppm) after 48 hours |
|---|---|---|---|
| Flubendiamide | Diamide | 0.027 | 0.017 |
| Clothianidin | Neonicotinoid | 0.031 | 0.029 |
| Thiacloprid | Neonicotinoid | 0.042 | 0.028 |
| Dimethoate | Organophosphate | 0.057 | 0.047 |
| Imidacloprid | Neonicotinoid | 0.063 | 0.044 |
| Flonicamid | Pyridinecarboxamide | 0.079 | 0.068 |
| Bifenthrin | Pyrethroid | 0.117 | 0.063 |
Data from a study on the relative toxicity of insecticides against Aphis craccivora, with Plutella xylostella being a common target for such compounds. entomoljournal.com Note: This data is for established insecticides and not this compound.
The structure of this compound, particularly the presence of the cyclopropane ring and the halogenated phenyl group, suggests that it could interact with insect-specific molecular targets. Further research would be necessary to determine its specific activity and spectrum against key agricultural pests.
The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the development of new antifungal agents. Carboxamide derivatives have been explored for their antifungal properties. A study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides demonstrated that some of these compounds exhibit significant antifungal activity. nih.gov
The antifungal efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. researchgate.netnih.gov The following table presents MIC values for a novel nicotinamide derivative against various Candida species, which is a common format for reporting antifungal activity.
Table 3: In Vitro Antifungal Activity of Compound 16g against Candida Species
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans SC5314 | 0.25 |
| Candida albicans 103 (Fluconazole-resistant) | 0.5 |
| Candida albicans 1002 (Fluconazole-resistant) | 0.25 |
| Candida parapsilosis ATCC22019 | 2 |
| Candida tropicalis ATCC750 | 4 |
Data from a study on nicotinamide derivatives. semanticscholar.org Note: This data is for an analogous compound, not this compound.
The structural components of this compound could potentially interact with fungal-specific enzymes or cellular processes. The lipophilicity imparted by the iodophenyl group might facilitate penetration of the fungal cell membrane.
Compounds that can modulate neurological pathways are of great interest for the treatment of a wide range of central nervous system (CNS) disorders.
The orexin system, consisting of orexin neuropeptides and their receptors (OX1 and OX2), plays a crucial role in the regulation of wakefulness. nih.gov Antagonists of the orexin receptors are a novel class of drugs used for the treatment of insomnia. nih.gov The design of orexin receptor antagonists often involves a central scaffold that correctly positions key interacting moieties. While there is no direct evidence in the searched literature to classify this compound as an orexin receptor antagonist, the cyclopropane scaffold is present in some known orexin antagonists.
The potency of orexin receptor antagonists is typically characterized by their binding affinity (Ki) or their functional inhibitory activity (IC50 or EC50) at the orexin receptors. The following table provides kinetic data for known dual orexin receptor antagonists.
Table 4: Binding and Functional Activity of Orexin Receptor Antagonists
| Compound | OX1 Receptor pKi | OX2 Receptor pKi |
|---|---|---|
| Almorexant | 8.5 | 8.8 |
| Suvorexant | 8.7 | 8.9 |
| EMPA | - | 8.5 |
| TCS-OX2-29 | - | 7.5 |
| SB-334867 | 7.7 | 6.0 |
Data from a study on the binding kinetics of dual orexin receptor antagonists. nih.gov Note: This data is for established orexin antagonists and not this compound.
The structural features of this compound, including its rigid cyclopropane core and the substituted phenyl ring, are consistent with the general pharmacophoric requirements for some receptor ligands. However, its actual affinity and functional activity at orexin receptors would need to be determined through specific biological assays.
Based on a thorough review of the available scientific literature, there is currently insufficient specific research data on the compound This compound to generate the detailed article as requested in the provided outline.
The specific topics outlined below require detailed, compound-specific research findings that are not present in the public domain:
Elucidation of Molecular Mechanisms of Action
Downstream Cellular Signaling Pathway Analysis
While research exists on related cyclopropane carboxamide derivatives, the strict requirement to focus solely on this compound cannot be met. Extrapolating data from different molecules would be scientifically inaccurate. Without dedicated studies on this specific compound, it is not possible to provide the requested in-depth, data-driven content for each subsection.
In Vitro and In Vivo Efficacy Evaluations
No studies detailing the in vitro or in vivo efficacy of this compound were found. There is no available information on its potential biological targets, mechanism of action, or effects in cellular or animal models.
Toxicological Considerations and Safety Pharmacology
There is no publicly available information on the toxicological profile or safety pharmacology of this compound. Standard toxicological assessments, such as acute toxicity, genotoxicity, or repeated-dose toxicity studies, have not been reported in the accessible literature. Similarly, safety pharmacology studies evaluating the potential effects on major organ systems are not available.
Advanced Spectroscopic and Crystallographic Structural Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary evidence for the successful synthesis of N-(4-iodophenyl)cyclopropanecarboxamide by identifying the distinct chemical environments of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum is characterized by signals corresponding to the protons of the cyclopropyl (B3062369) ring and the iodophenyl group. The aromatic protons typically appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The methine and methylene protons of the cyclopropane (B1198618) ring appear in the upfield region, with their multiplicity revealing the coupling between adjacent protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed furthest downfield. The iodinated and amide-substituted carbons of the phenyl ring have characteristic chemical shifts, as do the other aromatic carbons. The methine and methylene carbons of the cyclopropyl ring are found in the upfield region of the spectrum.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Detailed, experimentally verified chemical shift (δ) values, coupling constants (J), and multiplicities for each proton and carbon signal would be presented here based on specific research findings.
No publicly available experimental data could be located for this specific compound.
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Carbonyl (C=O) | - | Data not available |
| Phenyl C1-NH | - | Data not available |
| Phenyl C2/C6-H | Data not available | Data not available |
| Phenyl C3/C5-H | Data not available | Data not available |
| Phenyl C4-I | - | Data not available |
| Cyclopropyl CH | Data not available | Data not available |
| Cyclopropyl CH₂ | Data not available | Data not available |
| Amide NH | Data not available | - |
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY spectra establish the connectivity between adjacent protons, for instance, confirming the coupling between the methine and methylene protons within the cyclopropyl ring.
HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (molecular formula C₁₀H₁₀INO), HRMS provides an experimental mass measurement with high accuracy. The monoisotopic mass of this compound is calculated to be 286.9807 g/mol . Experimental HRMS data would be expected to match this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.
Table 2: HRMS Data for this compound This table would present the calculated exact mass alongside the experimentally determined mass and the resulting mass error.
No publicly available experimental data could be located for this specific compound.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀INO |
| Calculated Monoisotopic Mass (Da) | 286.9807 |
| Experimental Mass (Da) | Data not available |
| Mass Error (ppm) | Data not available |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A suitable single crystal of this compound is selected and mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature to minimize thermal vibrations. The resulting diffraction pattern is used to determine the unit cell parameters, space group, and ultimately to solve and refine the crystal structure. Key parameters from the data collection and refinement process are summarized in a crystallographic data table.
Table 3: Crystallographic Data and Structure Refinement Details This table would include crucial experimental details such as the crystal system, space group, unit cell dimensions, and refinement statistics like R-factor and goodness-of-fit, which are standard outputs of a single-crystal X-ray diffraction study.
No publicly available crystallographic data could be located for this specific compound.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
| Goodness-of-fit on F² | Data not available |
The refined crystal structure allows for a detailed analysis of how individual molecules of this compound pack together in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. Key interactions would likely include:
Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which are expected to form strong intermolecular hydrogen bonds, often leading to the formation of chains or dimeric motifs.
Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms (like the amide oxygen) on neighboring molecules. This type of interaction is a significant factor in crystal engineering.
π-π Stacking: The iodophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal packing.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
While direct experimental spectra for this compound are not extensively published in peer-reviewed literature, a detailed analysis can be constructed by examining the characteristic frequencies of its constituent parts based on extensive data from analogous compounds.
Key Vibrational Regions and Functional Group Assignments:
The vibrational spectrum of this compound can be dissected into several key regions, each corresponding to specific functional groups.
N-H and C-H Stretching Region (3500 - 2800 cm⁻¹):
N-H Stretch: The secondary amide group (-CONH-) is characterized by a single, sharp N-H stretching vibration. In solid-state samples, this band is typically observed in the range of 3370-3170 cm⁻¹ due to intermolecular hydrogen bonding. In dilute solutions, this peak shifts to higher frequencies, near 3500-3400 cm⁻¹.
Aromatic C-H Stretch: The C-H stretching vibrations of the benzene ring are expected at frequencies slightly higher than 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropyl ring are known to be strained, causing their stretching vibrations to appear at a slightly higher frequency than typical alkane C-H stretches, often in the range of 3080-3040 cm⁻¹.
Amide I and Amide II Bands (1700 - 1500 cm⁻¹):
Amide I Band: This is one of the most intense and characteristic absorptions in the IR spectrum of amides. It arises primarily from the C=O stretching vibration and is typically found between 1680 and 1630 cm⁻¹ for secondary amides. Its strong intensity in the IR spectrum is due to the large change in dipole moment during the vibration.
Amide II Band: This band, found between 1570 and 1515 cm⁻¹, originates from a combination of the in-plane N-H bending and C-N stretching vibrations. The Amide I and II bands together form a diagnostic pair for the secondary amide linkage.
Aromatic Ring Vibrations (1600 - 1400 cm⁻¹):
The benzene ring exhibits characteristic C=C in-ring stretching vibrations, which typically appear as a pair of bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.
Fingerprint Region (< 1400 cm⁻¹):
C-H Bending: The out-of-plane ("oop") C-H bending vibrations of the aromatic ring are particularly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 860-790 cm⁻¹ range.
C-N Stretching: The C-N stretching of the amide group contributes to the Amide II band but also influences other vibrations in the fingerprint region.
C-I Stretching: The C-I stretching vibration is expected to appear at low frequencies, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom.
Predicted Infrared (IR) and Raman Spectral Data
Based on the analysis of related compounds, the following tables outline the predicted key vibrational frequencies for this compound.
Table 1: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| ~3350 - 3180 | Medium-Strong, Sharp | N-H Stretch (Hydrogen-bonded) | Secondary Amide |
| ~3080 - 3030 | Medium-Weak | Aromatic & Cyclopropyl C-H Stretch | Aromatic & Cyclopropyl |
| ~1680 - 1640 | Very Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1570 - 1515 | Strong | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |
| ~1600 & ~1500 | Medium | C=C In-ring Stretch | Aromatic Ring |
| ~860 - 790 | Strong | C-H Out-of-plane Bend | p-Disubstituted Benzene |
Table 2: Predicted Raman Scattering Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| ~3080 - 3030 | Strong | Aromatic & Cyclopropyl C-H Stretch | Aromatic & Cyclopropyl |
| ~1680 - 1640 | Medium | C=O Stretch (Amide I) | Secondary Amide |
| ~1600 | Very Strong | C=C In-ring Stretch (Ring Breathing) | Aromatic Ring |
| ~1570 - 1515 | Weak | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |
| ~860 - 790 | Medium | C-H Out-of-plane Bend | p-Disubstituted Benzene |
Raman spectroscopy is complementary to IR spectroscopy. Due to differences in selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric "ring breathing" mode of the para-substituted benzene ring near 1600 cm⁻¹ is often very strong in the Raman spectrum. Similarly, the C-I stretch is typically a strong Raman scatterer. In contrast, the highly polar C=O bond, which gives a very strong IR band, usually produces a Raman signal of only medium intensity.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure, stability, and reactivity of N-(4-iodophenyl)cyclopropanecarboxamide. Methods like DFT with the B3LYP functional and a suitable basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute various electronic descriptors. researchgate.netresearchgate.net
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
A Molecular Electrostatic Potential (MEP) map can visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net This is vital for predicting how the molecule might interact with biological targets. For instance, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, suggesting these are likely sites for electrophilic attack. Natural Bond Orbital (NBO) analysis further clarifies the intramolecular charge transfer and donor-acceptor interactions that contribute to the molecule's stability. researchgate.netchemrxiv.org
Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents theoretical data based on typical results from DFT calculations for similar aromatic amide compounds.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity, stability |
| Dipole Moment | 3.5 D | Molecular polarity |
| Electronegativity (χ) | 3.85 eV | Measure of electron attraction |
| Chemical Hardness (η) | 2.65 eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.79 eV | Global electrophilic nature |
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking studies can identify potential binding modes and estimate the binding affinity, typically expressed in kcal/mol. mdpi.com These simulations help elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom, which stabilize the ligand-receptor complex.
Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted binding pose over time. mdpi.com MD simulations model the atomic movements of the system, providing insights into the conformational flexibility of both the ligand and the protein. frontiersin.org By analyzing the trajectory of the simulation, researchers can confirm the stability of crucial interactions and calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which offers a more accurate estimation of binding affinity. samipubco.comresearchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is a representative example of data generated from molecular docking and dynamics simulations.
| Parameter | Result | Details |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicted binding strength from docking. |
| Key Hydrogen Bonds | N-H···Glu121, C=O···Lys75 | The amide group forms critical hydrogen bonds with backbone residues in the ATP binding site. |
| Key Hydrophobic Interactions | Iodophenyl ring with Leu55, Val63; Cyclopropyl (B3062369) group with Ala98 | Interactions with nonpolar residues that stabilize the complex. |
| Halogen Bond | C-I···Asp181 | The iodine atom acts as a halogen bond donor to a backbone carbonyl oxygen. |
| MD Simulation Stability (RMSD) | < 2.0 Å over 100 ns | The ligand-protein complex remains stable throughout the simulation. |
| Binding Free Energy (MM/GBSA) | -45.7 kcal/mol | A more refined calculation of binding energy confirming a favorable interaction. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors (e.g., logP, molar refractivity, electronic properties).
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D properties of molecules. youtube.com These methods require the alignment of a set of active molecules and generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov For instance, a 3D-QSAR study might reveal that bulky substituents are disfavored near the cyclopropyl ring, while electronegative groups are preferred on the phenyl ring to enhance biological activity. The predictive power of these models is validated internally using cross-validation (Q²) and externally with a test set of compounds (R²pred). frontiersin.org
Table 3: Typical Statistical Parameters for a 3D-QSAR (CoMFA) Model This table shows representative validation metrics for a 3D-QSAR model, based on published studies. nih.gov
| Statistical Parameter | Value | Description |
| Cross-validated R² (Q²) | 0.854 | Indicates the internal predictive ability of the model (a value > 0.5 is considered good). |
| Non-cross-validated R² | 0.996 | Measures the goodness-of-fit for the training set data. |
| F-statistic | 666.323 | Indicates the statistical significance of the model. |
| Standard Deviation of Error of Prediction (SDEP) | 0.032 | Represents the average deviation of the predicted activities from the experimental values. |
| Number of Components | 5 | The optimal number of principal components used to build the model. |
Prediction of Spectroscopic Properties and Conformational Landscapes
Quantum chemical calculations can accurately predict various spectroscopic properties of this compound. Vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be computed, and after applying a scaling factor, these theoretical values show excellent agreement with experimental data. researchgate.net This allows for the precise assignment of vibrational modes, such as the N-H and C=O stretching of the amide group and the characteristic vibrations of the cyclopropyl and iodophenyl rings. chemrxiv.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. researchgate.net
Conformational analysis is another critical application, used to explore the potential energy surface of the molecule and identify its stable conformers. nih.gov For a flexible molecule like this compound, which has rotatable bonds, identifying the lowest energy conformation is essential, as this is often the biologically active conformation that binds to a target receptor.
Table 4: Predicted vs. Experimental Vibrational Frequencies for this compound This table illustrates a typical comparison between computationally predicted and experimentally observed vibrational frequencies for key functional groups.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3350 | 3348 | Amide |
| C-H Stretch (Aromatic) | 3080 | 3075 | Phenyl Ring |
| C-H Stretch (Alicyclic) | 3010 | 3008 | Cyclopropyl Ring |
| C=O Stretch | 1675 | 1672 | Amide I |
| N-H Bend / C-N Stretch | 1540 | 1545 | Amide II |
| C-I Stretch | 620 | 618 | Iodo-Phenyl |
Virtual Screening and Ligand-Based Drug Design Principles
This compound can serve as a starting point in drug discovery campaigns using virtual screening and ligand-based design. mdpi.com In a structure-based approach, if the 3D structure of a target protein is known, the compound's scaffold can be used to screen large chemical databases for molecules with similar shapes and chemical features that are likely to bind to the same target. nih.govnih.gov
When the target structure is unknown, ligand-based drug design (LBDD) methods are employed. nih.gov A key LBDD technique is pharmacophore modeling. A pharmacophore model can be generated from this compound and its analogues, defining the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.netnih.gov This pharmacophore model then serves as a 3D query to search databases for novel, structurally diverse compounds that possess the same key features and are therefore likely to be active.
Applications As Molecular Probes and Imaging Agents
Design and Synthesis of Radiolabeled N-(4-iodophenyl)cyclopropanecarboxamide Analogues for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Imaging
The development of radiolabeled analogues of this compound for PET or SPECT imaging is a critical step in translating this compound into a useful diagnostic tool. The design strategy typically focuses on incorporating a suitable radionuclide without significantly altering the compound's affinity and selectivity for its biological target.
For SPECT imaging , the most direct approach involves the replacement of the stable iodine atom with a radioactive isotope of iodine, such as iodine-123 (¹²³I) or iodine-125 (B85253) (¹²⁵I). This is often achieved through an iododestannylation reaction, where a trialkyltin precursor, such as a tributylstannyl derivative of the parent molecule, is reacted with a source of radioiodine in the presence of a mild oxidizing agent. This method generally provides high radiochemical yields and specific activity.
For PET imaging , which offers higher sensitivity and resolution, a positron-emitting radionuclide must be incorporated. Common choices include fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). The synthesis of an ¹⁸F-labeled analogue of this compound would require more extensive chemical modifications. A common strategy involves the synthesis of a suitable precursor molecule, often containing a leaving group (such as a tosylate, mesylate, or nitro group) that can be displaced by [¹⁸F]fluoride. This precursor would be designed to maintain the essential structural features of the original molecule required for target binding. For instance, a fluoroalkoxy or fluoroethyl group could be attached to the phenyl ring in place of the iodine atom. The radiolabeling reaction with [¹⁸F]fluoride is typically performed in the final step of the synthesis to minimize the loss of radioactivity due to the short half-life of ¹⁸F (approximately 110 minutes).
The table below outlines potential radiolabeled analogues and their synthetic precursors.
| Radiolabeled Analogue | Imaging Modality | Radionuclide | Precursor for Radiolabeling |
| [¹²³I]this compound | SPECT | ¹²³I | N-(4-(tributylstannyl)phenyl)cyclopropanecarboxamide |
| [¹⁸F]N-(4-(2-fluoroethoxy)phenyl)cyclopropanecarboxamide | PET | ¹⁸F | N-(4-(2-tosyloxyethoxy)phenyl)cyclopropanecarboxamide |
| [¹¹C]N-(4-methoxyphenyl)cyclopropanecarboxamide | PET | ¹¹C | N-(4-hydroxyphenyl)cyclopropanecarboxamide |
In Vivo Imaging Studies for Target Engagement and Distribution
Once a radiolabeled analogue of this compound is successfully synthesized and purified, its efficacy as an imaging agent is evaluated through in vivo studies, typically in animal models. These studies aim to determine the biodistribution of the tracer, its ability to cross the blood-brain barrier (if targeting the central nervous system), and its specific binding to the intended target.
For a potential FAAH inhibitor like a derivative of this compound, PET or SPECT imaging would be performed on animals following intravenous administration of the radiotracer. Dynamic imaging, where a series of scans are taken over time, allows for the quantification of the tracer's uptake and clearance from various organs, including the brain.
To confirm target engagement, blocking studies are essential. In these experiments, a non-radiolabeled, high-affinity inhibitor of the target (in this case, FAAH) is administered to the animal prior to the injection of the radiotracer. A significant reduction in the uptake of the radiotracer in target-rich regions in the presence of the blocking agent indicates that the tracer is binding specifically to the intended target. For example, studies with other FAAH PET tracers have shown high uptake in the brain, which is significantly reduced by pre-treatment with a known FAAH inhibitor. scbt.com
The ideal imaging agent would demonstrate high uptake in tissues known to express the target, with low non-specific binding in other tissues, leading to a high signal-to-background ratio.
Ex Vivo Biodistribution and Metabolite Analysis
Following in vivo imaging, ex vivo biodistribution studies are often conducted to provide a more detailed and quantitative assessment of the radiotracer's distribution. In these studies, animals are euthanized at various time points after tracer injection, and major organs and tissues are collected, weighed, and their radioactivity is measured using a gamma counter.
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data provides a comprehensive picture of where the compound accumulates in the body and how it is cleared over time. For a brain-imaging agent, high brain uptake with low uptake in peripheral organs is desirable to minimize radiation dose to non-target tissues.
Metabolite analysis is another crucial component of the evaluation. The stability of the radiotracer in vivo is a critical factor for accurate imaging and quantification. Blood and tissue samples are analyzed, often using techniques like high-performance liquid chromatography (HPLC), to separate the parent radiotracer from its radioactive metabolites. A successful imaging probe should exhibit reasonable stability in vivo, with a low rate of metabolism during the imaging window. The presence of radiometabolites that can also cross the blood-brain barrier can complicate the interpretation of imaging data.
The following table presents a hypothetical ex vivo biodistribution data for a radiolabeled this compound analogue, based on typical findings for brain-penetrant small molecules.
| Organ | % Injected Dose per Gram (%ID/g) at 30 min | % Injected Dose per Gram (%ID/g) at 60 min |
| Blood | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Brain | 1.2 ± 0.2 | 1.0 ± 0.15 |
| Heart | 2.5 ± 0.5 | 1.5 ± 0.3 |
| Lungs | 3.0 ± 0.6 | 1.8 ± 0.4 |
| Liver | 15.0 ± 3.0 | 10.0 ± 2.0 |
| Kidneys | 8.0 ± 1.5 | 5.0 ± 1.0 |
| Muscle | 0.3 ± 0.08 | 0.2 ± 0.04 |
| Bone | 0.4 ± 0.1 | 0.3 ± 0.06 |
Future Directions and Emerging Research Frontiers
Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity
A primary focus for future research will be the rational design of new analogues of N-(4-iodophenyl)cyclopropanecarboxamide. nih.govnih.gov This involves systematically modifying its chemical structure to enhance its biological activity, improve its selectivity for specific targets, and optimize its pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor, providing insights into how different chemical modifications influence the compound's behavior. nih.govmdpi.commdpi.com
Key areas for structural modification could include:
Alterations to the Cyclopropane (B1198618) Ring: Introducing substituents on the cyclopropane ring could influence the molecule's conformation and its interaction with biological targets.
Modification of the Phenyl Ring: The position and nature of the iodine atom on the phenyl ring could be varied. Replacing iodine with other halogens or functional groups may modulate the compound's electronic properties and binding affinities.
Scaffolding Hopping and Bioisosteric Replacement: Exploring different core structures while maintaining key pharmacophoric features could lead to the discovery of novel chemical entities with improved drug-like properties.
These rationally designed analogues will be synthesized and subjected to rigorous biological screening to identify candidates with superior performance.
Integration with Advanced Drug Delivery Systems
To maximize the therapeutic potential of this compound and its future analogues, their integration with advanced drug delivery systems will be a critical area of investigation. nih.govmdpi.com These systems can help to improve the compound's solubility, protect it from premature degradation, and ensure its targeted delivery to specific cells or tissues, thereby enhancing its efficacy and reducing potential side effects.
Promising drug delivery strategies to be explored include:
Nanoparticle Encapsulation: Encapsulating the compound within polymeric nanoparticles, liposomes, or other nanocarriers can improve its bioavailability and control its release profile. nih.gov
Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific physiological stimuli, such as changes in pH or enzyme levels in the target microenvironment, can enhance its specificity.
Targeted Delivery Moieties: Conjugating the compound or its carrier system with ligands that bind to receptors overexpressed on diseased cells can facilitate active targeting and improve therapeutic outcomes.
The development of such sophisticated delivery systems will require a multidisciplinary approach, combining expertise in medicinal chemistry, materials science, and pharmacology.
Exploration of this compound in Novel Biological Systems
The unique structural features of this compound suggest that it may interact with a variety of biological targets. Future research should therefore aim to explore its effects in a wide range of novel biological systems to uncover new therapeutic applications. frontiersin.orgresearchgate.net
This exploration could involve:
High-Throughput Screening: Screening the compound against large panels of enzymes, receptors, and cell lines to identify novel biological activities.
Phenotypic Screening: Assessing the compound's effects on cellular phenotypes to identify its potential in treating complex diseases without a priori knowledge of its molecular target.
Radiolabeling for Imaging and Targeted Therapy: The presence of an iodine atom makes this compound an attractive candidate for the development of radioiodinated derivatives for use in medical imaging (e.g., SPECT or PET) or as targeted radiotherapeutics. nih.govnih.gov
These investigations could reveal unexpected therapeutic opportunities for this compound in areas such as oncology, neurodegenerative diseases, and infectious diseases.
Deeper Mechanistic Insights into Biological and Catalytic Functions
A thorough understanding of how this compound exerts its biological effects at the molecular level is essential for its further development. Future research should therefore focus on elucidating its precise mechanism of action. nih.gov
This will involve a combination of experimental and computational approaches, including:
Target Identification and Validation: Identifying the specific proteins or other biomolecules with which the compound interacts.
Biochemical and Biophysical Assays: Characterizing the kinetics and thermodynamics of the compound's binding to its target.
Structural Biology Studies: Determining the three-dimensional structure of the compound in complex with its target to understand the molecular basis of their interaction.
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and rationalize the compound's binding mode and to guide the design of new analogues.
Furthermore, the potential of the iodophenyl moiety to participate in halogen bonding or to serve as a catalytic site in synthetic chemistry warrants deeper investigation. The use of iodine as a catalyst in pharmaceutical synthesis is a growing area of interest, and this compound could offer novel opportunities in this domain. osaka-u.ac.jpnews-medical.net
Potential for Combination Therapies and Multitarget Approaches
In many complex diseases, targeting a single biological pathway is often insufficient to achieve a durable therapeutic response. Therefore, exploring the potential of this compound in combination with other therapeutic agents will be a key future direction. nih.govnih.gov
This could involve:
Synergistic Combinations: Identifying other drugs that, when used in combination with this compound, produce a synergistic therapeutic effect.
Overcoming Drug Resistance: Investigating whether the compound can be used to sensitize resistant cells to existing therapies.
Development of Multitarget Ligands: Designing single molecules that are capable of modulating multiple biological targets simultaneously, which could offer improved efficacy and a lower propensity for the development of drug resistance.
Q & A
Q. What are the recommended synthetic routes for N-(4-iodophenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with 4-iodoaniline. Key steps include:
- Amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen to minimize hydrolysis .
- Cyclopropane Stability : Maintain temperatures below 40°C during cyclopropane ring formation to prevent ring-opening side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity. Typical yields range from 60–75% .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm) and cyclopropane protons (δ 1.2–1.5 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~170 ppm) and iodine-substituted aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₁INO₂; theoretical [M+H]⁺ = 316.9854) .
- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How does the introduction of the cyclopropane ring influence the compound’s stability under various experimental conditions, and what strategies mitigate decomposition?
- Methodological Answer : The cyclopropane ring’s strain increases susceptibility to heat and light. Stability studies recommend:
- Storage : –20°C under inert gas (argon) to prevent oxidation .
- Reaction Solvents : Avoid polar aprotic solvents (e.g., DMSO) at high temperatures; use THF or dichloromethane for reactions below 30°C .
- Decomposition Analysis : Monitor via TLC or HPLC for byproducts like ring-opened alkenes or iodophenol derivatives .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, considering structural analogs with reported pharmacological effects?
- Methodological Answer : Structural analogs (e.g., CHK1 inhibitors , neuropharmacological tools ) suggest these assays:
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., CHK1 IC₅₀ determination) with ATP-concentration titrations .
- Cellular Uptake : Radiolabeled (¹²⁵I) compound in neuronal or cancer cell lines, analyzed via scintillation counting .
- Cytotoxicity : MTT assays in HeLa or HEK293 cells to assess IC₅₀ values, with comparison to control compounds lacking the iodine substituent .
Q. How can researchers resolve contradictions in reported biological activities of cyclopropanecarboxamide derivatives, particularly regarding target specificity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing iodine with bromine) to test target engagement .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) using protein structures (e.g., CHK1 or opioid receptors) to predict binding affinities .
- Off-Target Screening : Broad-spectrum kinase profiling or GPCR panels to identify unintended interactions .
Q. What are the critical parameters to consider when scaling up the synthesis of this compound from laboratory to pilot-scale production?
- Methodological Answer :
- Solvent Volume : Optimize stoichiometry (1:1.2 molar ratio of cyclopropanecarboxylic acid to 4-iodoaniline) to minimize waste .
- Temperature Control : Use jacketed reactors with precise cooling to maintain ≤40°C during exothermic steps .
- Pilot-Scale Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
